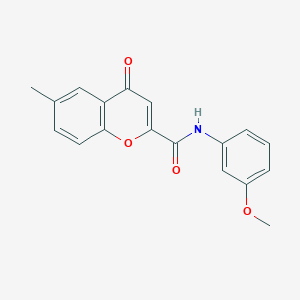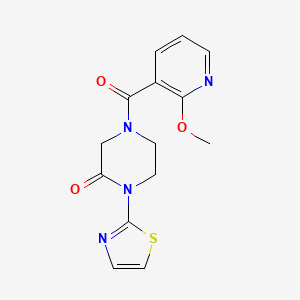
4-(2-Methoxynicotinoyl)-1-(thiazol-2-yl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methoxynicotinoyl)-1-(thiazol-2-yl)piperazin-2-one, also known as MTPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MTPT belongs to the class of piperazine derivatives, which are known for their diverse biological activities. In
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 4-(2-Methoxynicotinoyl)-1-(thiazol-2-yl)piperazin-2-one involves the reaction of 2-aminothiazole with 2-chloroacetyl chloride to form 2-(chloroacetyl)thiazole. This intermediate is then reacted with 4-(2-methoxy-5-nitrophenyl)piperazine to form 4-(2-methoxy-5-nitrophenyl)-1-(thiazol-2-yl)piperazin-2-one. The nitro group is then reduced to an amino group using palladium on carbon and hydrogen gas. Finally, the amino group is acylated with 2-methoxynicotinoyl chloride to form the desired compound.
Starting Materials
2-aminothiazole, 2-chloroacetyl chloride, 4-(2-methoxy-5-nitrophenyl)piperazine, palladium on carbon, hydrogen gas, 2-methoxynicotinoyl chloride
Reaction
2-aminothiazole is reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(chloroacetyl)thiazole., 2-(chloroacetyl)thiazole is then reacted with 4-(2-methoxy-5-nitrophenyl)piperazine in the presence of a base such as potassium carbonate to form 4-(2-methoxy-5-nitrophenyl)-1-(thiazol-2-yl)piperazin-2-one., The nitro group in 4-(2-methoxy-5-nitrophenyl)-1-(thiazol-2-yl)piperazin-2-one is reduced to an amino group using palladium on carbon and hydrogen gas., The amino group is then acylated with 2-methoxynicotinoyl chloride in the presence of a base such as triethylamine to form the desired compound, 4-(2-Methoxynicotinoyl)-1-(thiazol-2-yl)piperazin-2-one.
Mécanisme D'action
The exact mechanism of action of 4-(2-Methoxynicotinoyl)-1-(thiazol-2-yl)piperazin-2-one is not fully understood. However, it has been suggested that 4-(2-Methoxynicotinoyl)-1-(thiazol-2-yl)piperazin-2-one may exert its biological effects through the inhibition of certain enzymes or receptors in the body. For example, 4-(2-Methoxynicotinoyl)-1-(thiazol-2-yl)piperazin-2-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. 4-(2-Methoxynicotinoyl)-1-(thiazol-2-yl)piperazin-2-one has also been shown to bind to the dopamine D2 receptor, which may explain its potential antipsychotic activity.
Effets Biochimiques Et Physiologiques
4-(2-Methoxynicotinoyl)-1-(thiazol-2-yl)piperazin-2-one has been shown to exhibit a range of biochemical and physiological effects in various in vitro and in vivo studies. For example, 4-(2-Methoxynicotinoyl)-1-(thiazol-2-yl)piperazin-2-one has been shown to induce apoptosis (programmed cell death) in cancer cells, which may explain its potential antitumor activity. 4-(2-Methoxynicotinoyl)-1-(thiazol-2-yl)piperazin-2-one has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. Additionally, 4-(2-Methoxynicotinoyl)-1-(thiazol-2-yl)piperazin-2-one has been shown to modulate the activity of certain neurotransmitters in the brain, which may explain its potential antipsychotic activity.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-Methoxynicotinoyl)-1-(thiazol-2-yl)piperazin-2-one has several advantages for lab experiments, including its relatively simple synthesis method and its diverse range of biological activities. However, there are also some limitations to using 4-(2-Methoxynicotinoyl)-1-(thiazol-2-yl)piperazin-2-one in lab experiments. For example, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, its potential toxicity and side effects need to be carefully considered when designing experiments.
Orientations Futures
There are several future directions for research on 4-(2-Methoxynicotinoyl)-1-(thiazol-2-yl)piperazin-2-one. One potential direction is to investigate its potential as a novel antitumor agent, either alone or in combination with other drugs. Another potential direction is to explore its potential as an anti-inflammatory agent for the treatment of inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and to identify potential drug targets for 4-(2-Methoxynicotinoyl)-1-(thiazol-2-yl)piperazin-2-one.
Applications De Recherche Scientifique
4-(2-Methoxynicotinoyl)-1-(thiazol-2-yl)piperazin-2-one has been studied for its potential applications in various fields, such as pharmacology, biochemistry, and medicinal chemistry. It has been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. 4-(2-Methoxynicotinoyl)-1-(thiazol-2-yl)piperazin-2-one has also been investigated for its potential to modulate the activity of various enzymes and receptors in the body.
Propriétés
IUPAC Name |
4-(2-methoxypyridine-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c1-21-12-10(3-2-4-15-12)13(20)17-6-7-18(11(19)9-17)14-16-5-8-22-14/h2-5,8H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHOYNXNYONIOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCN(C(=O)C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxypyridine-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine](/img/structure/B2790995.png)
![5-(Dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2790996.png)

![N-(1-acetyl-2,3-dihydroindol-5-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2791001.png)
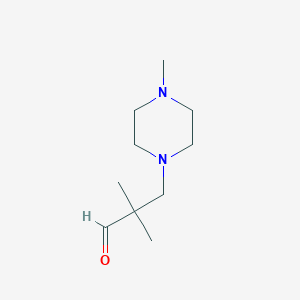
![methyl 4-({[3-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

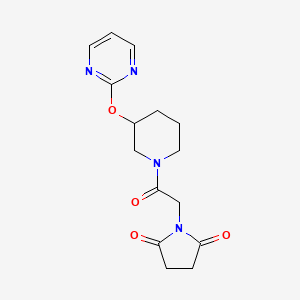
![4-(1-(2-(3,5-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2791013.png)

![1-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2791015.png)
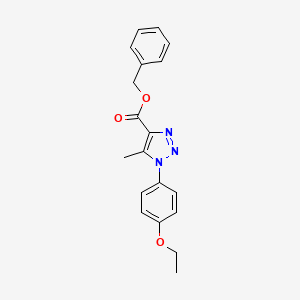
![2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2791017.png)
